2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
The compound is an organic compound containing fluorophenyl, tetrazol, and acetamide groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazol ring, fluorophenyl groups, and acetamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atoms in the fluorophenyl groups could be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could affect its polarity and hence its solubility in different solvents .Scientific Research Applications
Photoreactions and Solvent Effects
A study on flutamide, a compound with a somewhat similar structure due to its aromatic and amide components, discusses how it undergoes different photoreactions in various solvents. This research highlights the importance of understanding the chemical behavior of compounds under light exposure, which could be relevant for developing light-sensitive drugs or materials (Watanabe et al., 2015).
Synthesis and Energetic Properties
Another study focuses on the synthesis and energetic properties of specific organic compounds, showcasing methodologies that could be applicable to the synthesis and analysis of the compound of interest, especially if it possesses energetic or explosive properties (Klapötke et al., 2015).
Novel Compound Synthesis
Research on the synthesis of novel compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provides insights into the chemical synthesis and structural characterization of complex molecules. Such studies are crucial for the development of new materials and drugs, offering a foundation for the synthesis and application of the compound (Yang Man-li, 2008).
Antipsychotic Potential
A series of compounds, including 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, were investigated for their antipsychotic potential. These compounds, which do not directly match the chemical structure of interest but share some functional groups, highlight the pharmaceutical research applications of such molecules (Wise et al., 1987).
Anti-Inflammatory Activity
A study on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrates significant anti-inflammatory activity. This underscores the potential medical applications of structurally similar compounds in treating inflammation (Sunder et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c17-11-1-5-13(6-2-11)23-15(20-21-22-23)9-19-16(24)10-25-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJXWWROKKVMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide |
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